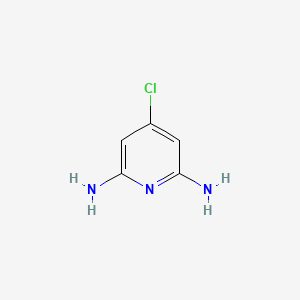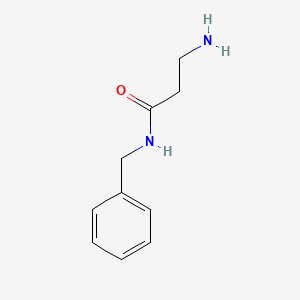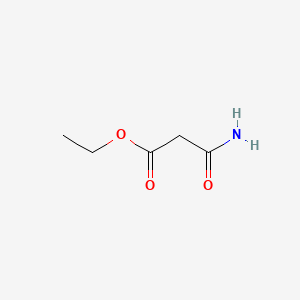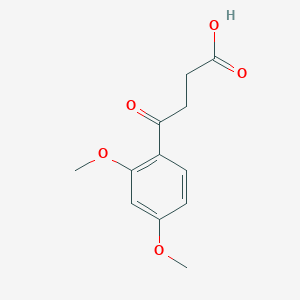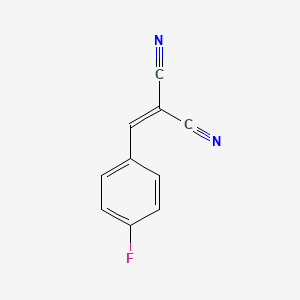
2-(4-Fluorobenzylidene)malononitrile
Descripción general
Descripción
2-(4-Fluorobenzylidene)malononitrile is an organic compound with the chemical formula C10H5FN2. It is characterized by the presence of a fluorine atom attached to a benzylidene group, which is further connected to a malononitrile moiety. This compound appears as a white or pale yellow solid and is slightly soluble in water but soluble in organic solvents such as ethanol and ether .
Mecanismo De Acción
Target of Action
It is known that this compound is used as an intermediate in organic synthesis , suggesting that its targets could be various, depending on the specific reactions it is involved in.
Mode of Action
2-(4-Fluorobenzylidene)malononitrile is synthesized using electrochemical methods . . This suggests that the compound interacts with its targets through electrochemical reactions, leading to changes in the targets’ chemical structure.
Biochemical Pathways
Given its role as an intermediate in organic synthesis , it can be inferred that the compound is involved in various biochemical pathways, depending on the specific reactions it participates in.
Result of Action
As an intermediate in organic synthesis , the compound likely contributes to the formation of various organic compounds, influencing their structure and properties.
Action Environment
The action of this compound is influenced by environmental factors such as temperature and the presence of other reagents . For instance, the compound is synthesized using electrochemical methods at a voltage of 5.0 V . Additionally, the compound is relatively stable at room temperature and should be stored away from strong oxidizing agents and acids .
Análisis Bioquímico
Biochemical Properties
2-(4-Fluorobenzylidene)malononitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in the synthesis of 4H-chromene derivatives, where it acts as a reactant in the presence of triethylamine and water under microwave irradiation . The nature of these interactions often involves the formation of covalent bonds, leading to the synthesis of complex organic molecules.
Cellular Effects
This compound influences various cellular processes and functions. It has been reported to affect cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with cellular proteins can lead to changes in gene expression, thereby altering cellular functions . Additionally, it may impact cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels and metabolic flux.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It has been shown to participate in nucleophilic substitution reactions at the benzylic position, which can lead to the formation of resonance-stabilized intermediates . These interactions can result in the inhibition or activation of specific enzymes, thereby modulating biochemical pathways and cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it can undergo degradation under certain conditions, leading to the formation of by-products that may have different biochemical properties . Long-term exposure to this compound in in vitro or in vivo studies may result in cumulative effects on cellular functions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit minimal toxic effects, while higher doses can lead to significant toxicity and adverse effects . Threshold effects have been observed, where a certain dosage level must be reached before noticeable biochemical or physiological changes occur. It is essential to determine the optimal dosage to minimize toxicity while achieving the desired biochemical effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into different metabolites . These metabolic pathways can influence the compound’s overall biochemical activity and its effects on cellular functions. Changes in metabolic flux and metabolite levels can result from the compound’s interaction with metabolic enzymes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. It may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within different cellular compartments can influence its overall activity and effectiveness.
Subcellular Localization
This compound’s subcellular localization plays a crucial role in its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . The compound’s localization within subcellular structures can affect its interactions with biomolecules and its overall biochemical effects.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-(4-Fluorobenzylidene)malononitrile can be synthesized through various methods, including:
Knoevenagel Condensation: This is a common method where 4-fluorobenzaldehyde reacts with malononitrile in the presence of a base catalyst.
Electrochemical Synthesis: This environmentally friendly method involves the electrochemical reaction of 4-fluorobenzaldehyde and malononitrile without the need for additional reagents.
Industrial Production Methods
Industrial production of this compound often employs the Knoevenagel condensation method due to its simplicity and efficiency. The reaction is scaled up using large reactors and optimized conditions to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Fluorobenzylidene)malononitrile undergoes several types of chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Addition Reactions: The double bond in the benzylidene group can participate in addition reactions with various reagents.
Condensation Reactions: The compound can undergo further condensation reactions with other aldehydes or ketones.
Common Reagents and Conditions
Bases: Common bases used in reactions involving this compound include sodium ethoxide and potassium carbonate.
Solvents: Ethanol and other organic solvents are frequently used to dissolve the reactants and facilitate the reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while addition reactions can produce various adducts .
Aplicaciones Científicas De Investigación
2-(4-Fluorobenzylidene)malononitrile has several scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of new materials with specific properties, such as fluorescence and conductivity.
Biological Studies: Researchers use this compound to study its effects on biological systems and its potential as a therapeutic agent.
Industrial Applications: It is employed in the production of specialty chemicals and as a building block for more complex molecules.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Methoxybenzylidene)malononitrile: This compound has a methoxy group instead of a fluorine atom, leading to different reactivity and properties.
2-(4-Chlorobenzylidene)malononitrile:
Uniqueness
2-(4-Fluorobenzylidene)malononitrile is unique due to the presence of the fluorine atom, which imparts specific electronic and steric effects. These effects influence the compound’s reactivity, making it suitable for particular applications in organic synthesis and material science .
Propiedades
IUPAC Name |
2-[(4-fluorophenyl)methylidene]propanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5FN2/c11-10-3-1-8(2-4-10)5-9(6-12)7-13/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPUISCUAQHJPRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C(C#N)C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80327222 | |
| Record name | [(4-Fluorophenyl)methylidene]propanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80327222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2826-22-4 | |
| Record name | [(4-Fluorophenyl)methylidene]propanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80327222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 4-[(chloroacetyl)amino]benzoate](/img/structure/B1267577.png)
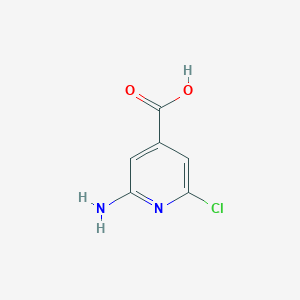
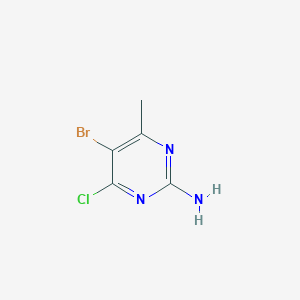
![Benzo[b]thiophene-2-carboxamide](/img/structure/B1267583.png)
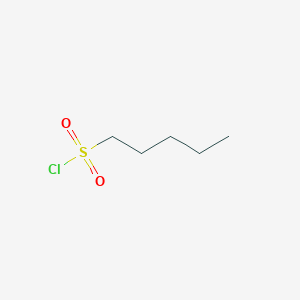

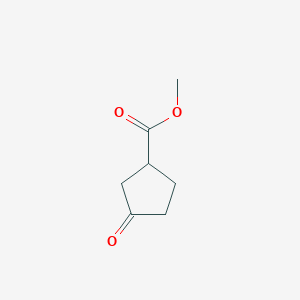
![[(2-Bromoethoxy)(phenyl)methyl]benzene](/img/structure/B1267589.png)
